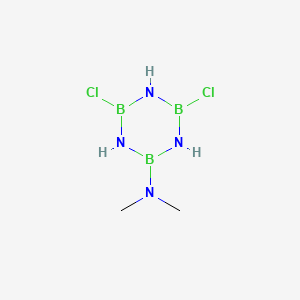
4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine is a nitrogen-rich compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine typically involves the reaction of triazine derivatives with chlorinating agents. One common method includes the use of 2,4,6-trichlorotriazine as a starting material, which is then reacted with dimethylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced reactors and purification techniques to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines are commonly used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various amine derivatives, while oxidation can produce triazine oxides.
Scientific Research Applications
4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites in biological molecules, leading to the disruption of cellular processes.
Pathways Involved: It may inhibit key enzymes or interfere with DNA replication and repair mechanisms, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich triazine derivative with similar energetic properties.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: A related compound with similar structural features but different reactivity and applications.
Uniqueness
4,6-Dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine is unique due to its specific substitution pattern and high nitrogen content, which contribute to its stability and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
51310-48-6 |
|---|---|
Molecular Formula |
C2H9B3Cl2N4 |
Molecular Weight |
192.5 g/mol |
IUPAC Name |
4,6-dichloro-N,N-dimethyl-1,3,5,2,4,6-triazatriborinan-2-amine |
InChI |
InChI=1S/C2H9B3Cl2N4/c1-11(2)5-9-3(6)8-4(7)10-5/h8-10H,1-2H3 |
InChI Key |
AGVTZQJTBKHCSX-UHFFFAOYSA-N |
Canonical SMILES |
B1(NB(NB(N1)Cl)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


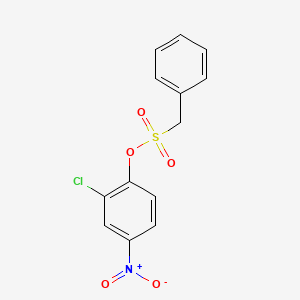
![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)
![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)

![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)
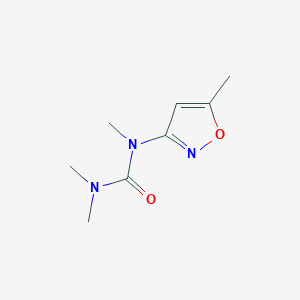
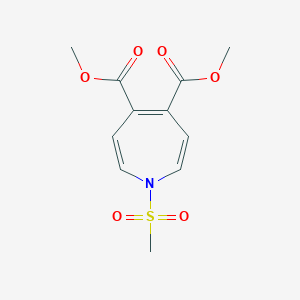
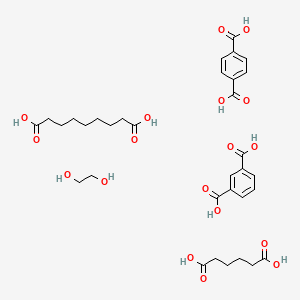


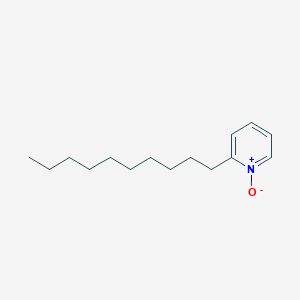
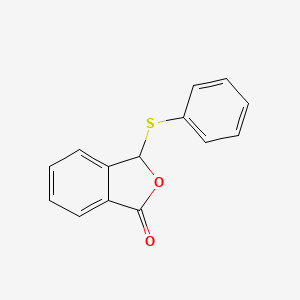
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)
